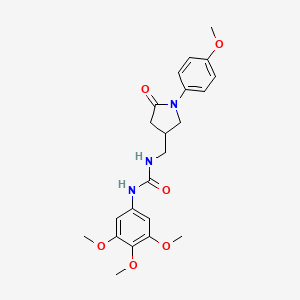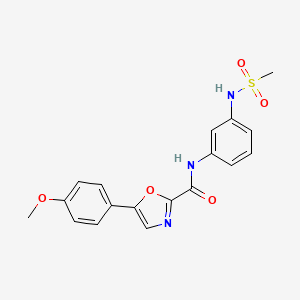
5-(4-methoxyphenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-methoxyphenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide, also known as Mocetinostat, is a potent inhibitor of histone deacetylase (HDAC). It has been extensively studied for its potential use in cancer treatment due to its ability to induce apoptosis and inhibit tumor growth.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- A study by Procopiou et al. (2013) explored the synthesis of indazole arylsulfonamides, highlighting the significance of methoxy-containing groups in enhancing potency. These compounds, including structures similar to 5-(4-methoxyphenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide, are important in the development of human CCR4 antagonists, useful in medicinal chemistry (Procopiou et al., 2013).
Chemical Synthesis and Structure Analysis
- The work of Albert and Taguchi (1972) on the synthesis of triazolo[4,5-d]pyrimidines, which involves processes relevant to the synthesis of oxazole-2-carboxamide derivatives, provides insights into the chemical reactions and structural modifications of such compounds (Albert & Taguchi, 1972).
- Zhang and Ciufolini (2009) reported on the total synthesis of siphonazoles using a conjunctive oxazole building block, demonstrating the utility of oxazole derivatives in complex organic syntheses (Zhang & Ciufolini, 2009).
Antimicrobial and Herbicidal Applications
- Bektaş et al. (2007) investigated the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including compounds with structural similarities to oxazole-2-carboxamide, indicating potential applications in developing antimicrobial agents (Bektaş et al., 2007).
- Luo et al. (2008) synthesized novel triazolinone derivatives, focusing on their herbicidal activities. These derivatives, related to oxazole-2-carboxamide structures, showed potential as Protox inhibitors, an important target in herbicide development (Luo et al., 2008).
Structural and Mechanistic Insights
- Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis on tetrazole derivatives, including compounds structurally related to oxazole-2-carboxamide. Such studies provide crucial insights into the interaction of these molecules with biological targets like enzymes (Al-Hourani et al., 2015).
properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-25-15-8-6-12(7-9-15)16-11-19-18(26-16)17(22)20-13-4-3-5-14(10-13)21-27(2,23)24/h3-11,21H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIJZBYAAWCITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

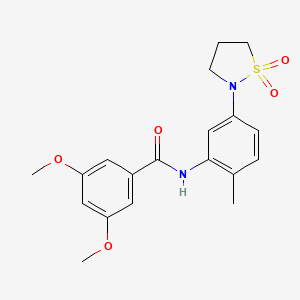
![N-(4-{[3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2750385.png)
![2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2750389.png)
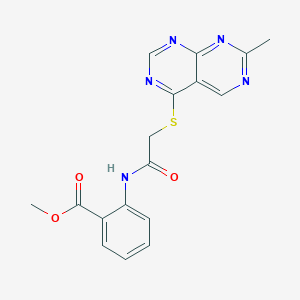
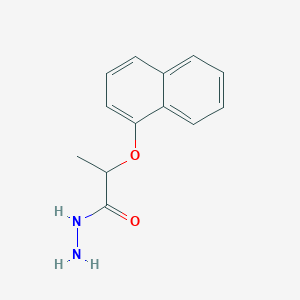
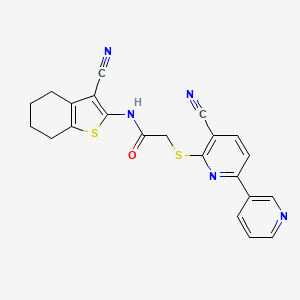
![N-phenyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2750393.png)
![2-[(1-Fluorocyclopropyl)methyl-(1-methyl-5-oxopyrrolidin-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2750397.png)
![(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2750399.png)
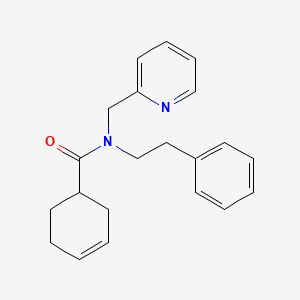
![1-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2750401.png)
![1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2750404.png)

